

Application Notes and Protocols for NBD-Labeled Fluorescent Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TZ-Nbd

Cat. No.: B12379277

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Introduction

7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) is a small, environmentally sensitive fluorophore commonly used to label various molecules, creating fluorescent probes for biological research. These probes are instrumental in visualizing and quantifying the uptake, trafficking, and localization of their parent molecules within living cells. This document provides detailed protocols for the preparation of stock solutions and their application at working concentrations for NBD-labeled compounds, with a focus on NBD-glucose analogs (like 2-NBDG) and NBD-lipids, which are widely used in metabolic and cell biology research.

NBD-labeled molecules, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose (2-NBDG), serve as valuable tools for monitoring glucose uptake in living cells.^[1] Similarly, NBD-labeled lipids are utilized to investigate the dynamics of lipid transport and metabolism.^{[2][3][4]} The preparation of appropriate stock and working solutions is critical for obtaining reliable and reproducible experimental results.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the preparation and use of common NBD-labeled probes.

Parameter	2-NBDG (Glucose Analog)	C6-NBD-Ceramide (Lipid Analog)
Molecular Weight	342.26 g/mol	Varies by specific lipid
Recommended Solvent	High-purity DMSO	High-purity DMSO
Typical Stock Concentration	1-10 mM	10 mM
Storage of Stock Solution	-20°C, protected from light and moisture. Can be stored for up to 12 months under desiccating conditions.	-20°C, protected from light.
Typical Working Concentration	50-200 µM	2-5 µM
Excitation Maximum (Ex)	~465-475 nm	~465 nm
Emission Maximum (Em)	~540-550 nm	~535 nm

Experimental Protocols

Protocol 1: Preparation of NBD Probe Stock Solution

This protocol describes the preparation of a 10 mM stock solution of an NBD-labeled probe, using 2-NBDG as an example.

Materials:

- 2-NBDG powder
- High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, the required mass of 2-NBDG (MW: 342.26 g/mol) is calculated as follows:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 342.26 \text{ g/mol} \times 1000 \text{ mg/g} = 3.42 \text{ mg}$
- Weigh the NBD probe: Carefully weigh out 3.42 mg of 2-NBDG powder and place it in a microcentrifuge tube.
- Dissolve in DMSO: Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the 2-NBDG powder.
- Ensure complete dissolution: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
- Aliquot and store: Aliquot the stock solution into smaller volumes (e.g., 10-20 μL) in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C .

Protocol 2: Live-Cell Imaging of Glucose Uptake using 2-NBDG

This protocol outlines the steps for staining live cells with 2-NBDG to visualize glucose uptake.

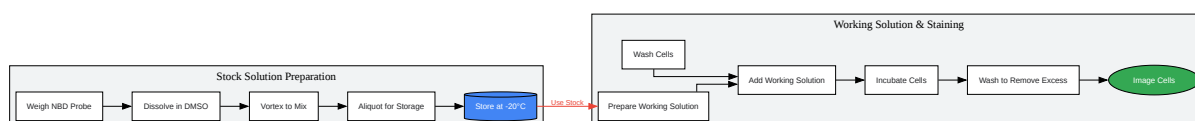
Materials:

- Cells cultured on glass-bottom dishes or coverslips (60-80% confluency)
- 10 mM 2-NBDG stock solution in DMSO
- Pre-warmed imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope

Procedure:

- Prepare the working solution: Dilute the 10 mM 2-NBDG stock solution in pre-warmed imaging medium to a final working concentration of 100 μ M. For example, add 5 μ L of the 10 mM stock solution to 495 μ L of imaging medium.
- Cell preparation: Remove the culture medium from the cells and wash them once with pre-warmed PBS.
- Staining: Add the 100 μ M 2-NBDG working solution to the cells.
- Incubation: Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.
- Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove the excess probe.
- Imaging: Add fresh, pre-warmed imaging medium to the cells. Visualize the cellular uptake of 2-NBDG using a fluorescence microscope with appropriate filter sets for NBD (e.g., excitation at 488 nm and emission at 525/50 nm).

Visualizations



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Caption: Workflow for NBD probe stock solution preparation and cell staining.

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Phone: (601) 213-4426

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